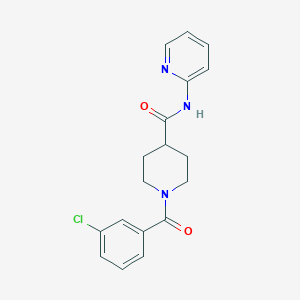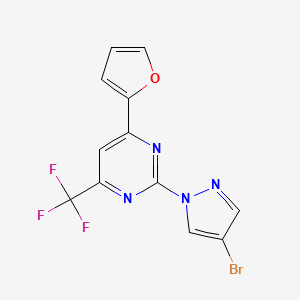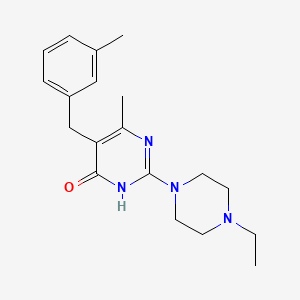
1-(3-chlorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as CPP or CPP-ACP, and it is a derivative of the milk protein casein. CPP-ACP has been studied for its ability to promote the remineralization of tooth enamel and prevent dental caries. Additionally, it has been investigated for its potential anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of CPP-ACP in promoting tooth remineralization is not fully understood. However, it is believed that CPP-ACP binds to tooth enamel and forms a protective layer that helps to prevent the loss of minerals from the tooth surface. Additionally, CPP-ACP may help to promote the uptake of calcium and phosphate ions into the tooth enamel, which can help to strengthen the tooth structure.
In cancer treatment, CPP-ACP is believed to induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the programmed cell death process and can be activated by various stimuli, including CPP-ACP.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. In dentistry, it has been shown to promote the remineralization of tooth enamel and prevent dental caries. Additionally, CPP-ACP has been shown to inhibit the growth of bacteria that contribute to dental caries.
In cancer treatment, CPP-ACP has been shown to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy drugs. Additionally, it has been shown to have antimicrobial properties and inhibit the growth of several types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPP-ACP in lab experiments is its potential therapeutic applications in dentistry, cancer treatment, and antimicrobial therapy. Additionally, CPP-ACP is a synthetic compound that can be easily synthesized and purified for use in experiments.
One of the limitations of using CPP-ACP in lab experiments is the lack of understanding of its mechanism of action in promoting tooth remineralization. Additionally, more research is needed to fully understand the potential therapeutic applications of CPP-ACP in cancer treatment and antimicrobial therapy.
Direcciones Futuras
There are several potential future directions for research on CPP-ACP. In dentistry, further research is needed to fully understand the mechanism of action of CPP-ACP in promoting tooth remineralization and preventing dental caries. Additionally, more research is needed to explore the potential of CPP-ACP in preventing tooth sensitivity and promoting the healing of oral wounds.
In cancer treatment, future research could focus on the development of CPP-ACP as a potential therapeutic agent for various types of cancer. Additionally, more research is needed to explore the potential of CPP-ACP in combination with other chemotherapy drugs.
Finally, in antimicrobial therapy, future research could focus on the development of CPP-ACP as a potential alternative to traditional antibiotics for the treatment of bacterial infections. Additionally, more research is needed to explore the potential of CPP-ACP in combination with other antimicrobial agents.
Métodos De Síntesis
CPP-ACP is synthesized by the reaction of 3-chlorobenzoic acid with 2-pyridinecarboxylic acid, followed by the addition of piperidine and the formation of the carboxamide group. The compound is then purified through a series of chromatographic techniques to obtain a high-quality product.
Aplicaciones Científicas De Investigación
CPP-ACP has been extensively studied for its potential therapeutic applications in dentistry, cancer treatment, and antimicrobial therapy. In dentistry, CPP-ACP has been shown to promote the remineralization of tooth enamel and prevent dental caries. It has also been studied for its potential to prevent tooth sensitivity and promote the healing of oral wounds.
In cancer treatment, CPP-ACP has been investigated for its potential to inhibit the growth of cancer cells. Studies have shown that CPP-ACP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPP-ACP has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
CPP-ACP has also been studied for its potential antimicrobial properties. It has been shown to inhibit the growth of several types of bacteria, including Streptococcus mutans, which is a major contributor to dental caries.
Propiedades
IUPAC Name |
1-(3-chlorobenzoyl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-5-3-4-14(12-15)18(24)22-10-7-13(8-11-22)17(23)21-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBMNJDYISRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)
